1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine

Catalog No.
S13676540
CAS No.
M.F
C10H18N2O
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine

Product Name

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine

IUPAC Name

(3-amino-4-methylpiperidin-1-yl)-cyclopropylmethanone

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c1-7-4-5-12(6-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3

InChI Key

QAQOWYQLJDTWHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C2CC2

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine is a chemical compound characterized by its unique structure and functional groups. It possesses the molecular formula C12H22N2OC_{12}H_{22}N_{2}O and a molecular weight of approximately 210.32g/mol210.32\,g/mol . The compound features a cyclopropanecarbonyl group attached to a piperidine ring, which contributes to its potential biological activity and reactivity. The structural configuration includes a secondary amine and a carbonyl functional group, which are critical for its interactions in biological systems and

The chemical reactivity of 1-cyclopropanecarbonyl-4-methylpiperidin-3-amine can be attributed to the presence of the carbonyl group, which is known for participating in nucleophilic addition reactions. This compound may undergo various reactions, including:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Acylation Reactions: The compound can react with alcohols or amines to form esters or amides, respectively, under appropriate conditions.

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine exhibits potential biological activities that make it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may have:

  • Antidepressant Properties: Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, indicating potential use in treating mood disorders.
  • Analgesic Effects: The compound's structural analogs have shown promise in pain management, warranting further exploration of its analgesic capabilities.

The synthesis of 1-cyclopropanecarbonyl-4-methylpiperidin-3-amine can be achieved through various methods, including:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be facilitated by using coupling agents or catalysts that promote the formation of the piperidine ring.
  • Carbonylation Reactions: Utilizing cyclopropane derivatives and introducing carbonyl functionalities through reactions with acyl chlorides or anhydrides.
  • Multi-step Synthesis: A combination of functional group transformations including alkylation, acylation, and reduction steps to achieve the final product.

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new therapeutic agents targeting neurological disorders.
  • Chemical Research: This compound serves as an intermediate in synthesizing more complex molecules for drug discovery.

Studies focusing on the interactions of 1-cyclopropanecarbonyl-4-methylpiperidin-3-amine with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Receptor Binding Studies: Evaluating how this compound interacts with neurotransmitter receptors could elucidate its pharmacological effects.
  • Enzyme Inhibition Assays: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways.

Several compounds share structural similarities with 1-cyclopropanecarbonyl-4-methylpiperidin-3-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Cyclopropanecarbonyl-N-methylpiperidin-4-amineC10H18N2OC_{10}H_{18}N_{2}OLacks methyl substitution at position 4
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amineC10H18N2OC_{10}H_{18}N_{2}ODifferent substitution pattern on piperidine
5-(N-[cyclopropanecarbonyl]amino)-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridineC17H22N4OC_{17}H_{22}N_{4}OIncorporates a pyrrolo structure

Uniqueness

The uniqueness of 1-cyclopropanecarbonyl-4-methylpiperidin-3-amine lies in its specific arrangement of functional groups and the presence of both cyclopropane and piperidine moieties, which may confer distinct biological properties compared to its analogs. Its potential applications in medicinal chemistry further highlight its significance within this class of compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.141913202 g/mol

Monoisotopic Mass

182.141913202 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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